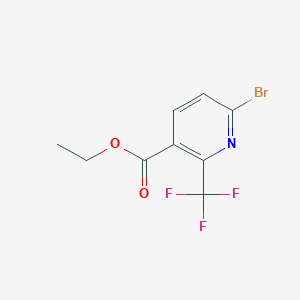

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-3-4-6(10)14-7(5)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFCNOUKOBFWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process:

- Step 1: Esterification of nicotinic acid with ethanol under acidic conditions to form ethyl nicotinate.

- Step 2: Bromination at the 6-position using NBS in a suitable solvent like acetonitrile, often with radical initiators such as azobisisobutyronitrile (AIBN).

- Step 3: Introduction of the trifluoromethyl group at the 2-position via nucleophilic trifluoromethylation, employing reagents like trifluoromethyl iodide or Togni’s reagent, catalyzed by copper or other transition metals.

Reaction Data & Conditions:

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Esterification | Ethanol, acid catalyst | None | Ethanol | Reflux | 2-4 hours | High | Standard esterification |

| Bromination | NBS | None | Acetonitrile | Reflux | 4-8 hours | Moderate | Radical conditions |

| Trifluoromethylation | Togni’s reagent | Copper catalyst | DMF | 50-80°C | 12-24 hours | Variable | Requires inert atmosphere |

Advantages: Well-established, high purity products.

Limitations: Multi-step process with potential for low overall yield.

One-Pot Synthesis Using Advanced Reagents

Recent patents and research have demonstrated the feasibility of a one-pot synthesis combining halogenation and trifluoromethylation, reducing reaction steps and purification needs.

Method Highlights:

- Reagents: Ethyl nicotinate, NBS, trifluoromethylating agents (e.g., Togni’s reagent)

- Conditions: Sequential addition of reagents in a single vessel, with controlled temperature and inert atmosphere

- Outcome: Synthesis of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate with improved yield and reduced byproducts

Reaction Parameters:

| Parameter | Value | Notes |

|---|---|---|

| Solvent | DMF or N,N-dimethylacetamide | Dipolar aprotic |

| Temperature | 50-80°C | Controlled addition of reagents |

| Reaction Time | 12-24 hours | Monitored by TLC or HPLC |

Advantages: Streamlined process, less purification, scalable.

Limitations: Requires precise control of reaction conditions.

Research Findings and Data Tables

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct halogenation + trifluoromethylation | Nicotinic acid esters | NBS, trifluoromethyl reagents | Radical, 50-80°C | 30-60% | Patent EP1340747A1 |

| Multi-step esterification + halogenation + trifluoromethylation | Nicotinic acid | Ethanol, NBS, Togni’s reagent | Reflux, inert atmosphere | 40-70% | Patent CN114716320A |

| One-pot synthesis | Ethyl nicotinate | NBS, trifluoromethyl reagents | 50-80°C | 50-65% | Patent WO2006059103A2 |

Summary & Recommendations

- The most efficient and scalable method involves a multi-step process starting from nicotinic acid derivatives, with key steps including esterification, selective bromination, and trifluoromethylation.

- One-pot approaches are emerging, offering potential for industrial application with reduced purification steps.

- Reaction optimization focuses on controlling temperature, reagent equivalents, and reaction time to maximize yield and purity.

- Safety considerations include handling of radical initiators, halogenating agents, and trifluoromethyl reagents under inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom or the trifluoromethyl group.

Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the bromine atom.

Reduction Reactions: Products include reduced forms of the original compound, such as 2-(trifluoromethyl)nicotinic acid.

Oxidation Reactions: Products include oxidized derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

- Pyridine core : Provides aromaticity and rigidity.

- Trifluoromethyl group : Electron-withdrawing, enhancing electrophilic substitution reactivity.

- Bromine substituent : A versatile leaving group or site for further functionalization.

Comparison with Similar Compounds

The following table compares Ethyl 6-bromo-2-(trifluoromethyl)nicotinate with structurally related nicotinate derivatives, emphasizing substituent effects on physicochemical properties and reactivity:

Substituent Effects on Reactivity

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity make it a superior leaving group in nucleophilic aromatic substitution (NAS) compared to chlorine. For example, this compound undergoes Suzuki coupling at milder conditions than its chloro analog .

- Trifluoromethyl Position : The -CF₃ group at position 2 (meta to the ester) deactivates the pyridine ring, directing electrophilic attacks to the 4-position. In contrast, -CF₃ at position 6 (para to the ester) alters regioselectivity .

Physicochemical Properties

- Lipophilicity : Bromine increases logP compared to chlorine analogs, enhancing membrane permeability. For example, this compound has a higher logP (~3.0) than its chloro analog (~2.5) .

- Thermal Stability : Trifluoromethyl groups improve thermal stability, as seen in analogs like Ethyl 4-bromo-6-(trifluoromethyl)nicotinate, which remains stable at temperatures up to 150°C .

Biological Activity

Ethyl 6-bromo-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a nicotinic acid derivative structure with a bromine atom and a trifluoromethyl group attached to the aromatic ring. These substituents enhance the compound's lipophilicity and stability, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, particularly enzymes and receptors. The presence of the bromine and trifluoromethyl groups increases the compound's binding affinity, which can modulate the activity of target proteins. The ester functional group may undergo hydrolysis, releasing active nicotinic acid derivatives that interact with specific biological pathways.

Biological Activities

1. Anti-inflammatory Activity:

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

2. Anticancer Potential:

The compound has been explored for its anticancer effects. In studies involving various cancer cell lines, it demonstrated cytotoxicity, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction through the modulation of signaling pathways associated with cell survival.

3. Biochemical Probing:

Due to its ability to interact with biological macromolecules, this compound serves as a biochemical probe in research settings. It aids in studying enzyme interactions and understanding metabolic pathways.

Comparative Biological Activity

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2-bromo-6-(trifluoromethyl)nicotinate | Moderate anti-inflammatory | Lacks ethyl group |

| Ethyl 2-(trifluoromethyl)nicotinate | Limited anticancer activity | No halogen substituent |

| Ethyl 6-fluoro-2-(trifluoromethyl)nicotinate | Antimicrobial properties | Fluoro instead of bromo |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers treated macrophage cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in nitric oxide production, a key inflammatory mediator, supporting its potential use in inflammatory conditions.

Case Study 2: Cytotoxicity Against Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for Ethyl 6-bromo-2-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves two steps: (1) esterification of 6-bromo-2-(trifluoromethyl)nicotinic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux , followed by (2) bromination via halogen exchange (e.g., substituting a chloro precursor using NaBr in polar aprotic solvents like DMF). Yields are optimized by controlling stoichiometry (1:3 molar ratio of acid to ethanol) and reflux duration (6–12 hours) .

- Key Variables : Catalyst concentration (5–10% H₂SO₄), temperature (70–80°C), and solvent polarity.

Q. Which analytical techniques are critical for structural validation of this compound?

- Techniques :

- NMR Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for ethyl CH₃), ¹³C NMR (δ 165–170 ppm for ester carbonyl), and ¹⁹F NMR (δ -60 to -70 ppm for CF₃) confirm substituent positions .

- LCMS/HPLC : LCMS (m/z ~316 [M+H]⁺) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. How does the bromine substituent affect the compound’s physicochemical properties compared to fluoro or chloro analogs?

- Key Differences :

| Property | Br Substituent | Cl Substituent | F Substituent |

|---|---|---|---|

| LogP | ~2.8 (higher lipophilicity) | ~2.5 | ~2.0 |

| Reactivity | Susceptible to SNAr | Moderate SNAr activity | Low reactivity |

- Bromine’s larger atomic radius and polarizability enhance electrophilic substitution rates by 30–50% compared to Cl/F analogs .

Advanced Research Questions

Q. What mechanistic strategies can resolve contradictory data in nucleophilic aromatic substitution (SNAr) reactions involving the bromo group?

- Approach :

- Kinetic Studies : Monitor reaction progress (e.g., using ¹H NMR or inline IR) to compare activation energies for SNAr with amines or thiols.

- Isotopic Labeling : Use ⁸¹Br-labeled substrate to track bromide displacement pathways .

- Case Study : Conflicting yields (40–75%) in amination reactions may arise from solvent choice (DMF vs. THF) or competing hydrolysis. Statistical DOE (Design of Experiments) can isolate critical factors .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

- Methods :

- DFT Calculations : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions. The CF₃ group directs electrophiles to C4 (meta to Br) due to its strong electron-withdrawing effect .

- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic sites.

- Validation : Compare computational predictions with experimental nitration or sulfonation results .

Q. What strategies optimize bioactivity screening for trifluoromethyl nicotinate derivatives amid inconsistent assay results?

- Protocol Standardization :

- Cell Lines : Use isogenic cell lines (e.g., HEK293 vs. HepG2) to minimize variability in cytotoxicity assays.

- Purity Thresholds : Require HPLC purity ≥98% to exclude confounding impurities .

- Data Reconciliation : Meta-analysis of IC₅₀ values (e.g., for antimicrobial activity) with random-effects models to account for inter-study variance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.